molecular formula C22H22N6O4S B2428550 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1020502-51-5

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2428550
CAS No.: 1020502-51-5
M. Wt: 466.52
InChI Key: BONPALJGKGVSLR-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-30-15-10-9-14(11-16(15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONPALJGKGVSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound consists of several functional groups:

  • Pyrazole ring : Contributes to the compound's potential biological activity.
  • Oxadiazole moiety : Known for its role in medicinal chemistry.
  • Dimethoxyphenyl group : May enhance lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrazole and oxadiazole often exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study reported that derivatives containing the pyrazole scaffold demonstrated cytotoxic effects against human tumor cell lines such as LCLC-103H and 5637, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Compounds with pyrazole structures have been noted for their antimicrobial activities. A related study found that certain pyrazole derivatives exhibited broad-spectrum antibacterial effects . The presence of the methylsulfanyl group in this compound may contribute to its antimicrobial activity by enhancing interaction with microbial targets.

Anti-inflammatory Effects

The potential anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Research Findings and Case Studies

A summary of relevant findings from various studies is presented below:

StudyFindings
Identified potent antibacterial activity in structurally similar pyrazoles.
Demonstrated cytotoxic effects against multiple cancer cell lines.
Reported anti-inflammatory properties linked to pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide. The incorporation of oxadiazole and pyrazole rings has been associated with significant cytotoxic activity against various cancer cell lines. For example, derivatives with similar structures have shown promise in inhibiting tumor growth through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that the presence of the oxadiazole ring enhances the activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the substituents can lead to improved efficacy against resistant strains .

Pharmacological Applications

Anti-inflammatory Effects
Research indicates that compounds featuring similar structural motifs exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This positions this compound as a potential candidate for treating inflammatory diseases .

Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative disease models .

Material Science Applications

Polymer Synthesis
The unique chemical structure allows for potential applications in polymer science. The compound can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to form stable bonds can lead to materials with improved durability and functionality .

Nanotechnology
In nanotechnology, derivatives of this compound have been explored for use in drug delivery systems. The ability to encapsulate therapeutic agents within nanocarriers can enhance bioavailability and targeted delivery to specific tissues .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on cancer cell lines; potential for development as an anticancer agent.
Antimicrobial Activity Effective against various bacterial strains; structure modifications enhance activity.
Anti-inflammatory Effects Inhibition of COX enzymes; reduction in pro-inflammatory cytokines observed.
Neuroprotective Effects Protection against oxidative stress in neuronal cells; implications for neurodegenerative diseases.
Polymer Synthesis Potential use as a monomer leading to enhanced material properties.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SCH₃) group is highly susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction conditions:

Reaction Reagents/Conditions Products Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 0–5°C2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfinyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Oxidation to sulfonemCPBA, CH₂Cl₂, 25°C2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Substitution Reactions

The pyrazole and oxadiazole rings participate in nucleophilic and electrophilic substitutions:

Pyrazole Ring Modifications

The amino (-NH₂) group at position 5 of the pyrazole undergoes diazotization and coupling reactions:

Reaction Reagents/Conditions Products Reference
DiazotizationNaNO₂, HCl, 0–5°CFormation of diazonium intermediate, coupling with β-naphthol to form azo derivatives
AcylationAcCl, pyridine, 60°C2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or basic conditions:

Reaction Reagents/Conditions Products Reference
Acid hydrolysisHCl (conc.), refluxCleavage to form a carboxylic acid and amidoxime derivatives
Alkaline ring openingNaOH (10%), ethanol, 80°CFormation of urea derivatives via intermediate isocyanate

Hydrolysis of Acetamide Linkage

The acetamide group hydrolyzes under strong acidic or basic conditions:

Reaction Reagents/Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6h2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]acetic acid + 3,4-dimethoxyaniline
Basic hydrolysisNaOH (2M), H₂O, 100°C, 4hSodium salt of the acetic acid derivative + free amine

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group participates in EAS reactions:

Reaction Reagents/Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0°C2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxy-5-nitrophenyl)acetamide
BrominationBr₂, FeBr₃, CHCl₃, 25°CBromination at the para position of the dimethoxyphenyl ring

Reductive Transformations

The nitro group (if present in derivatives) can be reduced to amines:

Reaction Reagents/Conditions Products Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolReduction of nitro groups to amines in substituted derivatives

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies highlight how substituents influence reactivity and biological activity:

Functional Group Modification Impact on Reactivity/Bioactivity Reference
Methylsulfanyl (-SCH₃)Oxidation to sulfoneEnhances hydrogen bonding capacity; increases antimicrobial activity
DimethoxyphenylDemethylationReduces steric hindrance, improving binding to enzymatic pockets
Acetamide linkageHydrolysis to carboxylic acidAlters solubility and pharmacokinetic properties

Key Research Findings:

  • Oxidation Specificity : Controlled oxidation of the methylsulfanyl group to sulfone improves thermal stability and binding affinity to kinase targets.

  • Ring-Opening Pathways : Alkaline hydrolysis of the oxadiazole ring generates urea derivatives, which exhibit enhanced solubility in polar solvents .

  • SAR-Driven Design : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the dimethoxyphenyl ring show improved anti-inflammatory activity compared to unmodified analogs .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization and coupling. A typical procedure includes:

  • Cyclization : Refluxing precursors (e.g., substituted oxadiazoles and pyrazoles) with catalysts like pyridine and zeolite Y-H at 150°C .
  • Purification : Recrystallization from ethanol or chromatography to isolate the final product . Optimization requires controlling temperature, solvent polarity (e.g., DMF or ethanol), and catalyst loading to maximize yield (reported 60-85% in similar derivatives) .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm1 ^{-1}) .
  • Chromatography : HPLC or TLC ensures purity (>95% required for pharmacological assays) .

Q. What are the primary biological targets of this compound?

Triazole and oxadiazole moieties suggest interactions with enzymes (e.g., cyclooxygenase) or receptors (e.g., kinase domains). Computational docking studies predict binding to hydrophobic pockets via π-π stacking .

Q. How do solubility and stability impact experimental design?

The compound is sparingly soluble in water; DMSO or ethanol is used for in vitro assays. Stability tests under varying pH (4–9) and light exposure are critical for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or electron-withdrawing substituents to assess effects on bioactivity .
  • Biological assays : Compare IC50_{50} values in anti-proliferative or anti-inflammatory models (e.g., MTT assay on cancer cell lines) . Data from analogous compounds show that methylsulfanyl groups enhance metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Dose-response validation : Replicate anti-exudative activity (e.g., 10 mg/kg in rat models) with positive controls (e.g., diclofenac) to validate efficacy .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity if conflicting results arise .

Q. How can in vivo pharmacokinetics be optimized for therapeutic applications?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Metabolic profiling : Use LC-MS to identify major metabolites in liver microsomes and adjust substituents to block rapid clearance .

Q. What computational methods predict off-target interactions or toxicity?

  • Molecular dynamics simulations : Model interactions with cytochrome P450 isoforms to assess metabolic liability.
  • Toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity risks based on structural alerts (e.g., triazole-related idiosyncratic reactions) .

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